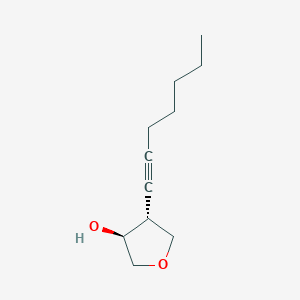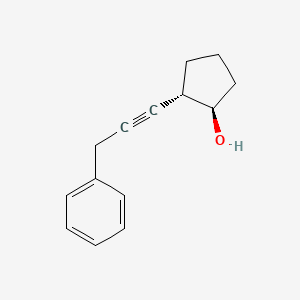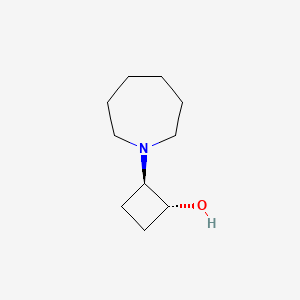
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conformational Analysis and Potential Biological Applications
The research on closely related compounds provides insight into the potential applications of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol. A study on the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) discusses the synthesis and conformational analysis of molecules that fold into regular helical structures in aqueous solutions, highlighting their relevance for biological systems due to their structured folding in water (Luppi et al., 2004). This suggests that (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol could have similar conformational properties, making it a candidate for biological applications where structured molecules are required.
Synthetic Applications and Methodologies
The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols highlights a method for oxidative cyclization-alkoxycarbonylation, presenting a synthetic pathway that could be applicable for derivatives of (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol (Gabriele et al., 2000). This demonstrates its potential in synthetic organic chemistry for the creation of complex molecules with specific functional groups.
Novel Reactions and Chemical Transformations
Another study involving the intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans provides insights into the chemical transformations that (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol could undergo under specific conditions (Murai et al., 1976). This highlights the chemical versatility and the potential for generating novel structures through ring closure reactions.
Potential for Structured Molecule Synthesis
Research on beta-pseudopeptide foldamers and the synthesis of oligomers that fold into ordered structures suggests a broader implication for (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol in the design of new materials or biologically active molecules with defined three-dimensional shapes (Tomasini et al., 2006). The ability of these compounds to adopt specific conformations could be leveraged in the development of novel therapeutics or materials with unique properties.
Propiedades
IUPAC Name |
(3S,4R)-4-hept-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-13-9-11(10)12/h10-12H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMXKAGEDQCAS-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)
![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)


![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)